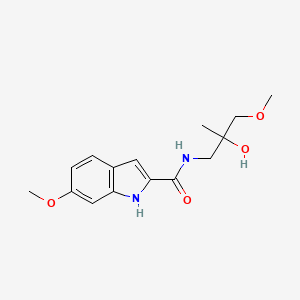

N-(2-hydroxy-3-methoxy-2-methylpropyl)-6-methoxy-1H-indole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(2-hydroxy-3-methoxy-2-methylpropyl)-6-methoxy-1H-indole-2-carboxamide" is not directly mentioned in the provided papers. However, the papers do discuss various indole carboxamide derivatives and their synthesis, which can provide insights into the potential synthesis and properties of the compound . Indole carboxamides are a class of compounds known for their diverse biological activities, including analgesic and anti-inflammatory properties .

Synthesis Analysis

The synthesis of indole carboxamide derivatives can be achieved through various methods. One approach for synthesizing N-methoxy-N-methylamides, which are structurally related to the compound of interest, involves the reaction of carboxylic acids with N,O-dimethylhydroxylamine hydrochloride using coupling reagents such as trichloromethyl chloroformate or 2-chloro-1-methylpyridinium iodide . Another method uses S,S-Di(2-pyridyl) dithiocarbonate as the coupling agent . These methods provide high yields and can proceed without racemization when chiral carboxylic acids are used, which is crucial for maintaining the stereochemical integrity of the compound.

Molecular Structure Analysis

The molecular structure of indole carboxamide derivatives is characterized by the presence of an indole group and a carboxamide substituent. For instance, the crystal structure of N-methyl-1H-indole-2-carboxamide, a related compound, is described as essentially planar with the molecules forming centrosymmetric dimeric rings through N-H---O hydrogen bonds . This information can be extrapolated to suggest that the compound "N-(2-hydroxy-3-methoxy-2-methylpropyl)-6-methoxy-1H-indole-2-carboxamide" may also exhibit planarity and hydrogen bonding in its crystal structure.

Chemical Reactions Analysis

Indole carboxamide derivatives can undergo various chemical reactions. For example, the Cp*Co(III)-catalyzed C-H functionalization cascade with alkynedione is used for the synthesis of indolizidine scaffolds, demonstrating the reactivity of the indole carboxamide moiety under redox-neutral conditions . This suggests that the compound may also be amenable to C-H functionalization reactions, which could be useful for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole carboxamide derivatives can be influenced by substituents on the indole ring. For example, the analgesic activity of 4,6-disubstituted N-(3-piperidinopropyl)furo[3,2-b]indole-2-carboxamide derivatives is affected by the steric effect of the substituent at the 6th position, while the anti-inflammatory activity favors an electron-donating effect at the same position . Additionally, spectral studies of related compounds, such as 2-amino-4-isopropyl-6-methoxy-N-phenylpyrimidine-5-carboxamides, have shown that substituents can significantly affect IR and 1H NMR spectral data . These findings imply that the physical and chemical properties of "N-(2-hydroxy-3-methoxy-2-methylpropyl)-6-methoxy-1H-indole-2-carboxamide" would also be influenced by its specific substituents, potentially affecting its biological activity and spectral characteristics.

Aplicaciones Científicas De Investigación

Selective Coupling Reactions

One study highlighted the Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids. This process is notable for its mild conditions and efficiency, leading to diverse product formation through selective C-C and C-C/C-N bond formation. The study's findings on kinetic isotope effects shed light on a mechanism involving C-H activation and electrophilic addition, illustrating the compound's reactivity and potential utility in synthetic chemistry (Jing Zheng, Yan Zhang, & Sunliang Cui, 2014).

Controlled Polymerization

Another research focus is on controlled polymerization techniques. For instance, the RAFT polymerization of N-isopropylacrylamide, a thermoresponsive polymer, showcases the relevance of choosing appropriate chain transfer agents and initiating species for achieving controlled/"living" polymerization conditions. This study emphasizes the compound's role in facilitating advanced polymer synthesis, demonstrating its significance in materials science and drug delivery systems (Anthony J Convertine et al., 2004).

Synthesis and Labeling

The synthesis of labeled compounds for research purposes is another critical application. One study detailed the synthesis of an IKK inhibitor, providing insights into the use of isotopic labeling for studying drug metabolism and distribution. This work underscores the compound's utility in developing targeted therapies and in pharmacokinetic studies (Yuexian Li, Mihaela Plesescu, & S. Prakash, 2006).

Novel Synthetic Methods

Research also extends to developing novel synthetic methods for N-methoxy-N-methylamides, highlighting the compound's role in organic synthesis. Techniques such as the use of Grignard reagents and various catalysts have been explored, showcasing the compound's versatility and its contribution to simplifying synthetic routes for complex molecules (Jae In Lee, 2007).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(2-hydroxy-3-methoxy-2-methylpropyl)-6-methoxy-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c1-15(19,9-20-2)8-16-14(18)13-6-10-4-5-11(21-3)7-12(10)17-13/h4-7,17,19H,8-9H2,1-3H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSQXCHKOCKTDLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC2=C(N1)C=C(C=C2)OC)(COC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-3-methoxy-2-methylpropyl)-6-methoxy-1H-indole-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-ethyl-5-methyl-4-[(phenylsulfonyl)methyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3008569.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-phenylbutanamide](/img/structure/B3008571.png)

![5-((4-Benzylpiperazin-1-yl)(phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3008579.png)

![Methyl 1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxylate](/img/structure/B3008580.png)

![ethyl 4-(2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B3008582.png)

![1-(1H-benzo[d][1,2,3]triazol-1-yl)hexan-1-one](/img/structure/B3008590.png)